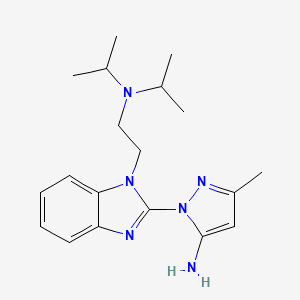
1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- is a complex organic compound that features a benzimidazole core linked to an ethanamine chain, which is further substituted with a pyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Ethanamine Chain: The benzimidazole core is then reacted with an appropriate alkylating agent to introduce the ethanamine chain.
Substitution with Pyrazolyl Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-1-ethanamine derivatives: Compounds with similar benzimidazole cores but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings and varying substituents.
Uniqueness: 1H-Benzimidazole-1-ethanamine, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)- is unique due to its specific combination of benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
1020703-39-2 |
|---|---|
Formule moléculaire |
C19H28N6 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-[1-[2-[di(propan-2-yl)amino]ethyl]benzimidazol-2-yl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C19H28N6/c1-13(2)23(14(3)4)10-11-24-17-9-7-6-8-16(17)21-19(24)25-18(20)12-15(5)22-25/h6-9,12-14H,10-11,20H2,1-5H3 |
Clé InChI |
ONUZOZXQPWAHJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3N2CCN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
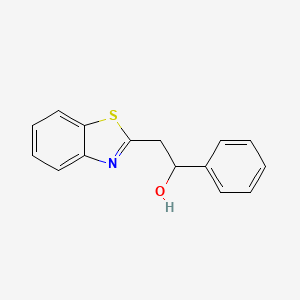
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)
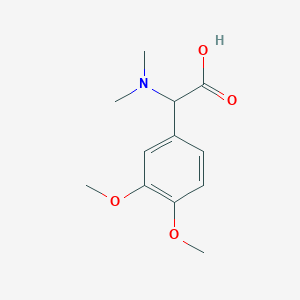


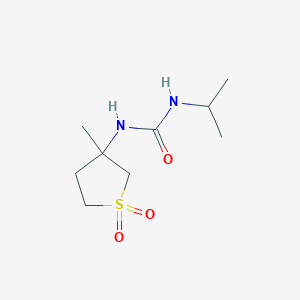
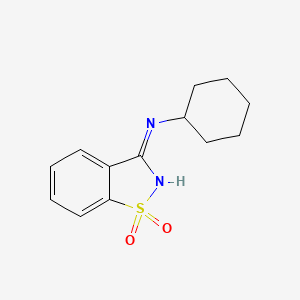



![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)

![8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B12112610.png)
